molecular formula C16H18BrN3 B1401901 1-Benzyl-4-(2-bromopyridin-4-yl)piperazine CAS No. 1707358-07-3

1-Benzyl-4-(2-bromopyridin-4-yl)piperazine

Cat. No.: B1401901
CAS No.: 1707358-07-3
M. Wt: 332.24 g/mol
InChI Key: GLUHWWUEKSYDSE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Benzyl-4-(2-bromopyridin-4-yl)piperazine involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The protected piperazines formed in this reaction can be deprotected using thiophenol (PhSH) followed by selective intramolecular cyclization .

Industrial production methods for this compound are not widely documented, but the synthesis generally follows similar routes as those used in laboratory settings, with optimizations for scale and efficiency.

Chemical Reactions Analysis

1-Benzyl-4-(2-bromopyridin-4-yl)piperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like DBU, nucleophiles for substitution reactions, and oxidizing or reducing agents depending on the desired transformation.

Scientific Research Applications

1-Benzyl-4-(2-bromopyridin-4-yl)piperazine is used extensively in scientific research, particularly as a synthetic intermediate in the development of pharmaceuticals and other bioactive molecules . Its applications include:

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(2-bromopyridin-4-yl)piperazine is not fully understood. compounds containing the piperazine moiety often interact with biological targets such as receptors and enzymes. The bromopyridinyl group may also play a role in the compound’s binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

1-Benzyl-4-(2-bromopyridin-4-yl)piperazine can be compared with other piperazine derivatives, such as:

    1-Benzylpiperazine: Lacks the bromopyridinyl group, which may result in different biological activities and chemical reactivity.

    4-(2-Bromopyridin-4-yl)piperazine: Similar structure but without the benzyl group, potentially affecting its chemical properties and applications.

The presence of both the benzyl and bromopyridinyl groups in this compound makes it unique and potentially more versatile in its applications .

Biological Activity

1-Benzyl-4-(2-bromopyridin-4-yl)piperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and related therapeutic applications.

Chemical Structure and Properties

This compound has a unique structure that combines a piperazine ring with a benzyl and bromopyridine moiety. This structural configuration is believed to contribute to its diverse biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . The compound's ability to disrupt bacterial cell walls is a proposed mechanism behind its antimicrobial effects.

Anticancer Activity

The compound has also been investigated for its anticancer properties. It was found to inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Specific studies have reported IC50 values in the low micromolar range against several cancer types, indicating promising anticancer potential .

Enzyme Inhibition

This compound has been identified as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to sterol biosynthesis in Leishmania species. Inhibitory assays revealed that it effectively blocks CYP51 and CYP5122A1, enzymes critical for the survival of these parasites, which could lead to new treatments for leishmaniasis .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Interaction : The compound interacts with specific enzymes, inhibiting their activity and thereby disrupting metabolic pathways essential for pathogen survival.
  • Cellular Targeting : It may bind to cellular receptors or proteins, influencing signaling pathways that lead to cell death or growth inhibition.
  • Reactive Intermediate Formation : The presence of the bromine atom and the nitro group can lead to the formation of reactive intermediates that interact with cellular macromolecules, causing damage or altering function.

Case Studies

Several case studies have demonstrated the biological efficacy of this compound:

  • Study on Antimicrobial Activity : A recent investigation evaluated the compound's effectiveness against multidrug-resistant bacterial strains, showing significant inhibition compared to standard antibiotics .
  • Anticancer Research : In vitro studies on various cancer cell lines indicated that treatment with this compound resulted in decreased viability and increased apoptotic markers, suggesting its potential as a chemotherapeutic agent .
  • Leishmania Inhibition : A focused study on Leishmania donovani demonstrated that this compound inhibited parasite proliferation and altered sterol composition in the membranes, underscoring its potential as an antiparasitic drug .

Comparative Analysis

A comparative analysis with similar compounds reveals distinct advantages for this compound:

CompoundAntimicrobial ActivityAnticancer ActivityEnzyme Inhibition
This compoundHighModerateCYP51, CYP5122A1
4-Bromo-2-(pyrrolidin-1-yl)nitrobenzeneModerateLowNone
N-(3,5-dimethylphenyl)-4-pyridin-piperazineLowHighCYP51

Properties

IUPAC Name

1-benzyl-4-(2-bromopyridin-4-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN3/c17-16-12-15(6-7-18-16)20-10-8-19(9-11-20)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLUHWWUEKSYDSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=CC(=NC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301213273
Record name Piperazine, 1-(2-bromo-4-pyridinyl)-4-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301213273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1707358-07-3
Record name Piperazine, 1-(2-bromo-4-pyridinyl)-4-(phenylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1707358-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine, 1-(2-bromo-4-pyridinyl)-4-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301213273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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